molecular formula C13H11ClN2O3S B2519217 N-(2-chloro-5-methanesulfonylphenyl)pyridine-3-carboxamide CAS No. 326883-36-7

N-(2-chloro-5-methanesulfonylphenyl)pyridine-3-carboxamide

Cat. No.: B2519217
CAS No.: 326883-36-7
M. Wt: 310.75
InChI Key: ZLXMGXNYNFLIFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chloro-5-methanesulfonylphenyl)pyridine-3-carboxamide is a chemical compound belonging to the pyridine carboxamide class, which is recognized in medicinal chemistry for its potential as a scaffold in the development of biologically active molecules . This compound features a pyridine ring linked via a carboxamide bridge to a phenyl ring substituted with a chlorine atom and a methanesulfonyl group. The specific arrangement of these functional groups is significant, as similar structural motifs are found in compounds investigated for their interaction with various biological targets . For instance, related pyridine-3-carboxamide structures have been designed as inhibitors of specific channels and enzymes, highlighting the research utility of this chemical class in probing biological pathways . The methanesulfonyl (mesyl) group is a common pharmacophore that can influence a compound's physicochemical properties and its binding affinity to protein targets. As such, this compound serves as a valuable intermediate or building block for researchers in drug discovery projects, particularly in the synthesis and optimization of new therapeutic candidates. It is also a useful reference standard for analytical chemistry applications. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(2-chloro-5-methylsulfonylphenyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O3S/c1-20(18,19)10-4-5-11(14)12(7-10)16-13(17)9-3-2-6-15-8-9/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLXMGXNYNFLIFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-5-methanesulfonylphenyl)pyridine-3-carboxamide typically involves the reaction of 2-chloro-5-methanesulfonylphenylamine with pyridine-3-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-5-methanesulfonylphenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

N-(2-chloro-5-methanesulfonylphenyl)pyridine-3-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chloro-5-methanesulfonylphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The target compound is compared to pyridine-3-carboxamide derivatives from a European patent () and a Parchem Chemicals product (). Key structural differences include:

Table 1: Structural and Molecular Comparison
Compound Name Substituents on Phenyl/Indan Ring Molecular Formula Molecular Weight (g/mol) Key Functional Groups
N-(2-chloro-5-methanesulfonylphenyl)pyridine-3-carboxamide 2-chloro, 5-methanesulfonylphenyl C₁₃H₁₂ClNO₃S 297.75 Chlorine, methanesulfonyl
A.3.33 () 1,1,3-trimethylindan-4-yl C₂₀H₂₁F₂N₂O ~333.39* Difluoromethyl, trimethylindan
A.3.34 () 3-ethyl-1,1-dimethylindan-4-yl C₂₁H₂₃F₂N₂O ~347.42* Difluoromethyl, ethyl, dimethylindan
CAS 338977-82-5 () 2,4-difluorophenyl, 3-(trifluoromethyl)benzyl C₂₀H₁₂ClF₅N₂O₂ 458.77 Trifluoromethyl, difluoro, oxo, chlorine

*Calculated molecular weights based on formulas.

Key Observations:

Substituent Effects: The methanesulfonyl group in the target compound increases polarity and water solubility compared to the alkyl-substituted indan derivatives (A.3.33–A.3.39), which are more lipophilic due to bulky alkyl groups . Fluorinated analogs (e.g., A.3.33–A.3.39, CAS 338977-82-5) exhibit enhanced metabolic stability and membrane permeability, attributed to fluorine’s electronegativity and lipophilicity .

The trifluoromethylbenzyl group in CAS 338977-82-5 adds steric bulk, which may hinder binding to shallow protein pockets .

Hypothetical Pharmacological Implications

While biological data are absent in the provided evidence, structural trends suggest:

  • Target Compound : The mesyl group could favor interactions with polar residues in enzymes or receptors, while the chlorine may enhance hydrophobic contacts.
  • Indan Derivatives : Increased lipophilicity may improve blood-brain barrier penetration, making them candidates for central nervous system targets .
  • CAS 338977-82-5 : The trifluoromethyl group’s strong electron-withdrawing effect might stabilize aromatic stacking interactions in binding sites .

Crystallographic and Analytical Considerations

Structural data for such compounds are often determined using X-ray crystallography tools like SHELXL () or refinement programs like SIR97 (). For example:

  • SHELXL is widely used for small-molecule refinement, enabling precise determination of bond lengths and angles critical for comparing substituent effects .
  • ORTEP-3 () could visualize the steric bulk of indan or trifluoromethyl groups, aiding conformational analysis .

Biological Activity

N-(2-chloro-5-methanesulfonylphenyl)pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a carboxamide group and a chlorinated phenyl moiety with a methanesulfonyl group. This unique structure contributes to its biological activity, influencing interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to modulate specific biochemical pathways. The mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, thereby affecting cellular functions.
  • Receptor Modulation : It can interact with receptors, altering signaling pathways that regulate cell growth and apoptosis.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
A375 (melanoma)0.25Induction of apoptosis
HCT116 (colon)0.24Cell cycle arrest
HeLa (cervical)0.30ROS generation

These findings suggest that the compound may serve as a lead for developing new anticancer agents targeting specific pathways involved in tumorigenesis.

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity. Studies have reported its efficacy against various bacterial strains, indicating potential applications in treating infections.

Table 2: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

Case Studies

  • Inhibition of MYC Oncogene Interaction : A study highlighted the compound's ability to disrupt the interaction between MYC and its cofactor WDR5, which is crucial for tumor growth. This disruption could lead to reduced MYC localization at chromatin, potentially inhibiting tumorigenesis .
  • High-Throughput Screening : The compound was identified in a high-throughput screening campaign aimed at discovering small molecule inhibitors for cancer therapy. It demonstrated significant binding affinity and selectivity for target proteins involved in cancer progression .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound. Preliminary studies suggest favorable absorption and distribution characteristics, although further research is necessary to fully elucidate its safety profile.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.